4-Methoxybenzyl 4-chlorobutyrate
Description
4-Methanesulfonyloxystyrene (CAS: Not explicitly provided in evidence) is a styrene derivative with a methanesulfonyloxy (-O-SO₂-CH₃) group at the para position of the benzene ring. Its structure combines a vinyl group (CH₂=CH-) and a sulfonate ester, making it a reactive intermediate in organic synthesis and polymerization. The methanesulfonyloxy group acts as a polar, electron-withdrawing substituent, influencing both electronic and steric properties of the compound.
Synthesis: While direct synthesis details are absent in the provided evidence, analogous sulfonate esters (e.g., 4-(methylsulfonyl)phenyl 4-methylbenzenesulfonate in ) suggest that 4-Methanesulfonyloxystyrene could be synthesized via esterification of 4-hydroxystyrene with methanesulfonyl chloride under basic conditions .
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 4-chlorobutanoate |
InChI |
InChI=1S/C12H15ClO3/c1-15-11-6-4-10(5-7-11)9-16-12(14)3-2-8-13/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
DJESJIODSVAZCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The table below compares 4-Methanesulfonyloxystyrene with structurally related compounds, focusing on substituents and functional groups:
Key Observations :
- Electronic Effects : The sulfonate ester in 4-Methanesulfonyloxystyrene is more electron-withdrawing than the sulfonamide in , enhancing electrophilic substitution reactivity at the meta position .
Reactivity and Stability
Leaving Group Ability
The methanesulfonyloxy group is a superior leaving group compared to hydroxyl or methoxy groups but less reactive than tosylates due to smaller size and lower resonance stabilization. For example:
- Hydrolysis : 4-Methanesulfonyloxystyrene may hydrolyze faster in basic conditions than 4-tosyloxystyrene (a tosyl analog) due to reduced steric protection .
- Nucleophilic Substitution: Reacts with amines or thiols to form substituted styrenes, similar to 4-cyanophenyl 4-methylbenzenesulfonate () .
Polymerization Potential
The vinyl group enables radical or ionic polymerization. Compared to unsubstituted styrene, the electron-withdrawing sulfonate ester may slow polymerization rates but introduce polar functionalities into the polymer backbone.
Stability Concerns
- Thermal Stability : Likely stable below 150°C, but may decompose at higher temperatures, releasing SO₂.
- Incompatibilities : Reacts with strong acids/bases (e.g., sulfuric acid, ) or oxidizing agents (e.g., permanganates, ) .
Physical Properties (Inferred)
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